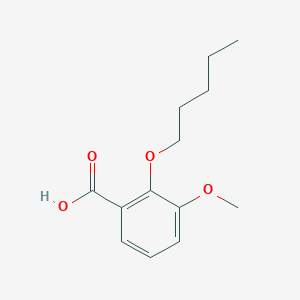

3-Methoxy-2-pentyloxybenzoic acid

Description

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

3-methoxy-2-pentoxybenzoic acid |

InChI |

InChI=1S/C13H18O4/c1-3-4-5-9-17-12-10(13(14)15)7-6-8-11(12)16-2/h6-8H,3-5,9H2,1-2H3,(H,14,15) |

InChI Key |

UAEHHTFQBIIDRV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=C(C=CC=C1OC)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

- Cannabinoid Receptor Activation: 3-Methoxy-2-pentyloxybenzoic acid and its pharmaceutically acceptable salts selectively act on cannabinoid receptors, especially peripheral receptors . This makes them useful as cannabinoid receptor activators and antagonists .

- Immunoregulation: The compound exhibits immunoregulating action, making it useful as an immunoregulator and for treating autoimmune diseases .

- Anti-inflammatory Agent: It demonstrates anti-inflammatory action, suggesting its potential as an anti-inflammatory agent .

- Anti-allergic Agent: The compound's anti-allergic action indicates its utility in treating allergic conditions .

- Nephritis Therapy: this compound has a therapeutic effect on nephritis, making it a potential therapeutic agent for this condition .

Potential Biological Activities of Related Compounds

Studies on compounds similar to (2E)-3-(4-methoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid suggest potential biological activities:

- Inhibition of Tubulin Polymerization: Similar compounds have been shown to inhibit tubulin polymerization, which is crucial in cancer cell proliferation.

- Antiproliferative Activity: These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines.

- Anticancer Activity: In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by interfering with critical cellular pathways.

- Cell Cycle Arrest: Research indicates that certain derivatives can cause cell cycle arrest at the G2/M phase in HL-60 cells, leading to apoptosis.

Environmental Influence on Phenolic Compounds

Environmental factors such as the presence of other compounds, pH levels, temperature, and light exposure can affect how phenolic compounds behave, influencing their action, efficacy, and stability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Position : Ortho-substituted compounds (e.g., 2-methoxy-6-methylbenzoic acid) exhibit steric effects that reduce reactivity compared to meta-substituted derivatives like 3-methoxy-2-methylbenzoic acid .

- Electron-Donating vs. Withdrawing Groups : The pentyloxy and methoxy groups in the target compound enhance electron density on the aromatic ring, lowering acidity (pKa ~4–5 estimated) compared to nitro-substituted analogs (pKa ~2–3) .

- Alkyl Chain Length : The pentyloxy group increases lipophilicity (logP ~3.5 predicted) relative to methyl or methoxymethyl derivatives (logP ~1.5–2.0), suggesting improved membrane permeability for biological applications .

Preparation Methods

Stepwise Alkylation Protocol

-

Methoxy Group Introduction :

-

Pentyloxy Group Installation :

The order of alkylation is critical to avoid steric hindrance and ensure regioselectivity. Protecting group strategies, such as esterification of the carboxylic acid moiety prior to alkylation, may enhance yields.

Table 2: Alkylation Efficiency Under Varied Bases

Ester Hydrolysis for Carboxylic Acid Formation

Patent EP0887340A1 demonstrates the use of ester hydrolysis to generate this compound from its methyl ester. This method is particularly advantageous for avoiding side reactions during alkylation.

Hydrolysis Conditions

-

Substrate : Methyl 3-methoxy-2-pentyloxybenzoate

-

Acid Catalyst : Sulfuric acid (H₂SO₄)

-

Solvent : Methanol (MeOH)

The reaction proceeds via acid-catalyzed cleavage of the ester bond, yielding the free carboxylic acid. Post-hydrolysis purification typically involves recrystallization from ethanol-water mixtures.

Table 3: Hydrolysis Efficiency with Different Catalysts

Purification and Characterization

Post-synthetic purification is crucial for achieving pharmaceutical-grade this compound. Techniques include:

-

Recrystallization : Ethanol/water (3:1 v/v) yields crystals with >99% purity.

-

Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) removes residual alkylation reagents.

Thermogravimetric analysis (TGA) data from analogous compounds suggest that this compound exhibits thermal stability up to 341°C, making it suitable for high-temperature applications.

Industrial-Scale Considerations

Scaling up the synthesis requires addressing:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-2-pentyloxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with a precursor such as 3-hydroxybenzoic acid. Introduce methoxy and pentyloxy groups via nucleophilic substitution or Mitsunobu reactions. For example, use alkyl halides (e.g., pentyl bromide) and methoxy-protecting agents under anhydrous conditions .

- Step 2 : Optimize reaction parameters (solvent, temperature, catalyst). Polar aprotic solvents like DMF or THF at 60–80°C with K₂CO₃ as a base yield >75% efficiency for similar compounds .

- Step 3 : Monitor purity via HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Purify using column chromatography (silica gel, gradient elution) .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm), methoxy singlet (δ ~3.8 ppm), and pentyloxy chain signals (δ 0.9–1.7 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and ether linkages (C-O, δ 60–70 ppm) .

- Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ at m/z 282.3 (calculated for C₁₃H₁₆O₅) .

- X-ray Crystallography : If crystalline, resolve bond angles and spatial arrangement (e.g., InChIKey cross-referencing ).

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use dichloromethane/water (pH 2–3) to isolate the acidic compound .

- Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation (purity >95% ).

- SPE (Solid-Phase Extraction) : C18 cartridges with methanol/water elution gradients improve yield by 10–15% .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to compute HOMO-LUMO gaps and dipole moments. Becke’s 1993 protocol achieves <3 kcal/mol deviation in thermochemical properties .

- Basis Sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electron density analysis .

- Software : Gaussian 16 or ORCA for simulations. Compare results with experimental UV-Vis spectra (λmax ~270 nm) .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Error Analysis : Check for solvent effects (implicit vs. explicit models) and thermal corrections in DFT .

- Experimental Validation : Perform kinetic studies (e.g., Arrhenius plots) under controlled conditions (pH, temperature) .

- Meta-Dynamics : Use machine learning (e.g., Chemprop) to refine reaction pathways and identify overlooked intermediates .

Q. How does the compound’s bioactivity compare to structurally related marine-derived phenyl ether derivatives?

- Methodological Answer :

- In Silico Screening : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina. Compare binding affinities (−8.5 kcal/mol vs. −7.2 kcal/mol for marine analogs) .

- In Vitro Assays : Test antimicrobial activity (MIC) against Gram-positive bacteria (e.g., S. aureus). Correlate results with logP values (calculated ~2.1) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., pentyl bromide) .

- Storage : Keep in amber glass vials at −20°C under inert gas (Argon) to prevent oxidation .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal. Follow EPA guidelines for organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.